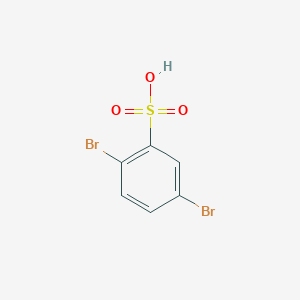

2,5-dibromobenzenesulfonic Acid

Description

2,5-Dibromobenzenesulfonic acid (C₆H₃Br₂SO₃H) is a halogenated aromatic sulfonic acid characterized by two bromine substituents at the 2- and 5-positions of the benzene ring and a sulfonic acid group (-SO₃H) at position 1. This compound is primarily utilized in organic synthesis and biochemical processes, such as the selective precipitation of amino acids like L-phenylalanine from protein hydrolysates . Its strong acidity and bulky bromine substituents contribute to its unique solubility and reactivity profiles.

Properties

Molecular Formula |

C6H4Br2O3S |

|---|---|

Molecular Weight |

315.97 g/mol |

IUPAC Name |

2,5-dibromobenzenesulfonic acid |

InChI |

InChI=1S/C6H4Br2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11) |

InChI Key |

GUCJTGYQCHDCLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physical Properties

The table below compares 2,5-dibromobenzenesulfonic acid with structurally similar sulfonic acids, including halogenated, hydroxylated, and alkylated derivatives.

Notes:

- Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine result in distinct steric and electronic effects.

- Hydroxyl vs. Halogen: The hydroxyl groups in 2,5-dihydroxybenzenesulfonic acid (dobesilic acid) confer greater acidity (pKa ~1.5) and water solubility, making it suitable for medical applications .

Acid

- Precipitation Agent: Selectively precipitates L-phenylalanine due to ionic interactions with amino groups under acidic conditions .

- Electrophilic Substitution : Bromine substituents direct further electrophilic substitution to the 4-position (para to sulfonic acid group).

2,5-Dichlorobenzenesulfonic Acid

- Industrial Use : Acts as an intermediate in surfactant and dye synthesis. Its higher density (1.668 g/cm³) reflects compact molecular packing .

2,5-Dihydroxybenzenesulfonic Acid

- Pharmaceuticals : Potassium salts of this compound (e.g., CymitQuimica’s sodium salt) are used in dermatology for anti-inflammatory properties .

2,5-Dimethylbenzenesulfonic Acid

Research Findings and Structural Insights

- Crystallographic Data : X-ray studies reveal that the S–O bond lengths (1.43–1.45 Å) and C–S bond lengths (~1.77 Å) in this compound closely resemble those in 2,5-dichlorobenzenesulfonic acid, indicating minimal electronic perturbation despite halogen differences .

- Thermal Stability : Brominated derivatives generally exhibit lower thermal stability compared to chlorinated analogs due to weaker C–Br bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.